2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol It is known for its unique structure, which includes a cyclopentyl ring and a thiazolidine-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of cyclopentylamine with a thiazolidine-1,1-dione derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine-1,1-dione moiety to a thiazolidine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives .
Scientific Research Applications
2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the thiazolidine-1,1-dione moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione include:
- 2-[2-(Aminomethyl)cyclohexyl]-1lambda6,2-thiazolidine-1,1-dione
- 2-[2-(Aminomethyl)cyclopropyl]-1lambda6,2-thiazolidine-1,1-dione
- 2-[2-(Aminomethyl)cyclobutyl]-1lambda6,2-thiazolidine-1,1-dione
Uniqueness
The uniqueness of this compound lies in its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHRCRQMNGLGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCCS2(=O)=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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